molecular formula C6H12N4O B13105272 5-((Dimethylamino)methyl)-N-methyl-1,3,4-oxadiazol-2-amine

5-((Dimethylamino)methyl)-N-methyl-1,3,4-oxadiazol-2-amine

Cat. No.: B13105272
M. Wt: 156.19 g/mol
InChI Key: AULAWTFOMCAQJH-UHFFFAOYSA-N
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Description

5-((Dimethylamino)methyl)-N-methyl-1,3,4-oxadiazol-2-amine is a heterocyclic compound featuring a 1,3,4-oxadiazole core substituted at position 5 with a dimethylaminomethyl group and at position 2 with an N-methyl amine. The oxadiazole ring is a five-membered aromatic system containing two nitrogen and three carbon atoms, known for its stability and versatility in medicinal chemistry .

Properties

Molecular Formula

C6H12N4O

Molecular Weight

156.19 g/mol

IUPAC Name

5-[(dimethylamino)methyl]-N-methyl-1,3,4-oxadiazol-2-amine

InChI

InChI=1S/C6H12N4O/c1-7-6-9-8-5(11-6)4-10(2)3/h4H2,1-3H3,(H,7,9)

InChI Key

AULAWTFOMCAQJH-UHFFFAOYSA-N

Canonical SMILES

CNC1=NN=C(O1)CN(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-((Dimethylamino)methyl)-N-methyl-1,3,4-oxadiazol-2-amine typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of hydrazides with carbon disulfide followed by methylation. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like sodium ethoxide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

5-((Dimethylamino)methyl)-N-methyl-1,3,4-oxadiazol-2-amine can undergo various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur with halides or other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like potassium carbonate.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole derivatives with additional functional groups, while substitution reactions can introduce various alkyl or aryl groups.

Scientific Research Applications

5-((Dimethylamino)methyl)-N-methyl-1,3,4-oxadiazol-2-amine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, including as an enzyme inhibitor or receptor modulator.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 5-((Dimethylamino)methyl)-N-methyl-1,3,4-oxadiazol-2-amine involves its interaction with specific molecular targets. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural Analogues and Substitution Effects

The 1,3,4-oxadiazol-2-amine scaffold is widely modified to tune physicochemical and biological properties. Key structural variations include:

Compound Substituents Key Features Reference
Target Compound 5-(dimethylaminomethyl), N-methyl Basic side chain enhances solubility; potential for improved cell permeability -
N-Dodecyl-5-(4-nitrophenyl)-1,3,4-oxadiazol-2-amine (3e) 5-(4-nitrophenyl), N-dodecyl Electron-withdrawing nitro group stabilizes ring; long alkyl chain increases lipophilicity
N-(4-Methoxyphenyl)-5-(pyridin-4-yl)-1,3,4-oxadiazol-2-amine (5i) 5-(pyridin-4-yl), N-(4-methoxyphenyl) Pyridine enhances π-π interactions; methoxy improves solubility
5-(4-Chlorophenyl)-N-dodecyl-1,3,4-oxadiazol-2-amine (3h) 5-(4-chlorophenyl), N-dodecyl Chlorine increases electronegativity; dodecyl chain favors membrane interaction
5-(3-Buten-1-yl)-1,3,4-oxadiazol-2-amine (CAS 1219827-75-4) 5-(butenyl) Aliphatic side chain introduces flexibility; potential for functionalization
N-(2,4-Dimethylphenyl)-5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-amine (101) 5-(4-methoxyphenyl), N-(2,4-dimethylphenyl) Aromatic substituents enhance planarity for receptor binding

Key Observations :

  • Aromatic vs.
  • Electron-Donating vs. Electron-Withdrawing Groups: The dimethylaminomethyl group in the target compound is electron-donating, which may destabilize the oxadiazole ring compared to nitro or chlorine substituents .
  • Solubility: N-Methyl and dimethylaminomethyl groups likely enhance aqueous solubility compared to dodecyl or aryl derivatives .

Characterization :

  • IR Spectroscopy : Aromatic C=N stretches (1598–1644 cm⁻¹) and N-H bends (2788–2766 cm⁻¹) are common .
  • NMR: The target compound’s dimethylaminomethyl group would show δ 2.2–2.5 ppm (CH₃) and δ 3.5–4.0 ppm (CH₂) in ¹H NMR, distinct from aryl proton signals (δ 6.5–8.8 ppm) .

Target Compound Hypotheses :

  • The dimethylaminomethyl group may enhance blood-brain barrier penetration for CNS targets.
  • N-Methylation could reduce metabolic degradation compared to primary amines in compounds.
Physicochemical Properties
  • Melting Points : Aryl derivatives (e.g., 5i: 233–235°C) have higher melting points than aliphatic analogs (e.g., butenyl derivative: likely <100°C) due to crystal packing . The target compound may exhibit intermediate values (~100–150°C).
  • LogP : Predicted logP for the target compound is lower than dodecyl derivatives (logP > 6) but higher than pyridinyl analogs (logP ~2.5), balancing solubility and permeability .

Biological Activity

5-((Dimethylamino)methyl)-N-methyl-1,3,4-oxadiazol-2-amine is a compound belonging to the oxadiazole class, known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The chemical structure of 5-((Dimethylamino)methyl)-N-methyl-1,3,4-oxadiazol-2-amine can be represented as follows:

Molecular Formula C6H10N4O\text{Molecular Formula }C_6H_{10}N_4O

Key Properties:

  • Molecular Weight: 142.17 g/mol
  • Density: 1.306 g/cm³
  • LogP: 0.409 (indicating moderate lipophilicity)

The biological activity of oxadiazole derivatives often involves interactions with various cellular targets. Recent studies indicate that compounds similar to 5-((Dimethylamino)methyl)-N-methyl-1,3,4-oxadiazol-2-amine may function through several mechanisms:

  • Histone Deacetylase Inhibition : Oxadiazoles have been identified as selective inhibitors of histone deacetylase (HDAC), particularly HDAC6. This inhibition can lead to altered gene expression and apoptosis in cancer cells .
  • Antitumor Activity : Research has shown that oxadiazole derivatives exhibit significant anticancer properties by targeting enzymes critical for tumor growth, such as thymidylate synthase and topoisomerase II .
  • Antimicrobial Effects : Some oxadiazole derivatives demonstrate antimicrobial activity against various pathogens, suggesting potential applications in treating infections .

Biological Activity Data

Activity Type Target/Mechanism IC50 (µM) Reference
HDAC6 InhibitionSelective HDAC6 Inhibitor0.531
Antitumor ActivityThymidylate Synthase Inhibition<10
AntimicrobialBroad-spectrumVariable

Case Studies and Research Findings

  • HDAC6 Inhibition Study :
    A study published in Nature demonstrated that difluoromethyl oxadiazoles, structurally similar to our compound of interest, act as irreversible HDAC6 inhibitors through a two-step slow-binding mechanism. The study highlighted the potential for these compounds in cancer therapy due to their selective inhibition profile .
  • Anticancer Potential :
    A comprehensive review discussed various oxadiazole derivatives' anticancer properties, emphasizing their ability to inhibit key enzymes involved in cancer cell proliferation. The review noted that hybridization of oxadiazoles with other pharmacophores enhances their bioactivity .
  • Antimicrobial Activity :
    Research indicated that certain oxadiazole derivatives exhibit significant antimicrobial properties against both Gram-positive and Gram-negative bacteria. This suggests a promising avenue for developing new antibiotics based on the oxadiazole scaffold .

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